4-Fmoc-3(R)-morpholinecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

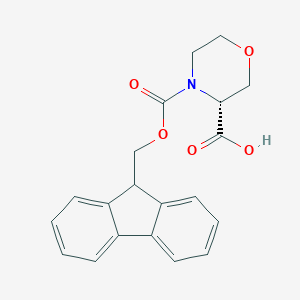

(3R)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-19(23)18-12-25-10-9-21(18)20(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVIYWXADATNKP-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363606 |

Source

|

| Record name | 4-Fmoc-3(R)-morpholinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942153-03-9 |

Source

|

| Record name | 4-Fmoc-3(R)-morpholinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4-Fmoc-3(R)-morpholinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 4-Fmoc-3(R)-morpholinecarboxylic acid, a key building block in modern peptide synthesis. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and a workflow visualization for its primary application.

Core Physicochemical Data

The physicochemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₉NO₅ | [1] |

| Molecular Weight | 353.369 g/mol | [1] |

| Melting Point | 128-129°C | [2] |

| Boiling Point | 579.8±50.0 °C (Predicted) | [2] |

| Density | 1.344 g/cm³ | [2] |

| Appearance | Pale white solid | [3] |

| pKa | 3.47±0.20 (Predicted) | |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | |

| Optical Rotation | [α]D²⁰ = -40.0 ± 2º (c=1 in MeOH) for the (S)-enantiomer | [3] |

| Storage Conditions | 2-8°C | [2] |

Experimental Protocols

The determination of the physicochemical properties of this compound follows established methodologies for organic compounds, particularly for protected amino acids. Below are detailed, generalized protocols for key experiments.

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a rapid rate (e.g., 10-20°C/min) to determine an approximate melting range.[4]

-

A second, fresh sample is then heated, with the temperature raised rapidly to about 10-15°C below the approximate melting point.[4]

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate determination of the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is recorded as the melting point.[4]

Solubility Assessment

The solubility of this compound in various solvents can be determined through a standardized procedure.

Methodology:

-

A known mass of the compound (e.g., 1 mg) is placed in a small vial.

-

A specific volume of the solvent to be tested (e.g., 100 µL) is added to the vial.

-

The mixture is vortexed or sonicated for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

The solution is visually inspected for any undissolved solid. If the solid dissolves completely, the compound is considered soluble at that concentration.

-

If the solid does not dissolve, an additional aliquot of the solvent is added, and the process is repeated until the solid dissolves or a practical volume limit is reached. The approximate solubility can then be calculated.

pKa Determination by Titration

The acid dissociation constant (pKa) of the carboxylic acid group can be determined by potentiometric titration.

Methodology:

-

A precise amount of this compound is dissolved in a suitable solvent mixture, typically a co-solvent system like water/methanol or water/dioxane, to ensure solubility.

-

A calibrated pH electrode is immersed in the solution, and the initial pH is recorded.

-

A standardized solution of a strong base, such as 0.1 M NaOH, is added in small, precise increments from a burette.

-

After each addition of the titrant, the solution is stirred, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH of the solution against the volume of NaOH added.

-

The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group for the secondary amine of the morpholine ring system. The following diagram illustrates the general workflow of incorporating this amino acid derivative into a growing peptide chain using the Fmoc/tBu strategy.

This workflow highlights the iterative nature of SPPS, where the deprotection of the N-terminal Fmoc group is followed by the coupling of the next Fmoc-protected amino acid until the desired peptide sequence is assembled. This compound's unique structure can be incorporated to introduce conformational constraints or other desired properties into the final peptide.

References

A Technical Guide to 4-Fmoc-3(R)-morpholinecarboxylic Acid: Properties, Synthesis, and Application in Targeting Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fmoc-3(R)-morpholinecarboxylic acid, a key building block in the development of targeted therapeutics and imaging agents, particularly in the context of angiogenesis. This document details its chemical properties, provides a representative experimental protocol for its use in solid-phase peptide synthesis (SPPS), and explores its application in targeting the αvβ3 integrin signaling pathway.

Core Compound Data

This compound is a synthetic amino acid derivative featuring a morpholine scaffold. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom makes it particularly suitable for Fmoc-based solid-phase peptide synthesis, a cornerstone of modern peptide and peptidomimetic drug discovery.

| Property | Value | Reference |

| CAS Number | 942153-03-9 | [1][2][3][4] |

| Molecular Formula | C₂₀H₁₉NO₅ | [1][5] |

| Molecular Weight | 353.37 g/mol | [1][5] |

| Appearance | White to light yellow powder or crystal | |

| Storage Temperature | -20°C | [5] |

Application in Peptide Synthesis for Targeting αvβ3 Integrin

This compound serves as a crucial component in the synthesis of ligands targeting αvβ3 integrin. This receptor is a key mediator in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression and other diseases.[6] The morpholine scaffold can impart favorable conformational constraints and physicochemical properties to peptide ligands, potentially enhancing their binding affinity and selectivity for αvβ3.

A prominent application of this compound is in the synthesis of peptides containing the Arginine-Glycine-Aspartic acid (RGD) motif. The RGD sequence is a well-established recognition motif for αvβ3 integrin.[7] By incorporating this compound into RGD-containing peptides, researchers can develop potent and selective inhibitors of αvβ3 integrin, leading to novel anti-angiogenic therapies or targeted imaging agents.

Experimental Protocols: Representative Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of non-canonical amino acids like this compound into a peptide sequence using manual or automated Fmoc SPPS. This protocol is based on standard procedures and should be optimized for specific peptide sequences and scales.

Materials:

-

Rink Amide resin (or other suitable solid support)

-

This compound

-

Other Fmoc-protected amino acids

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Fmoc deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents: DMF, DCM, MeOH

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Peptide synthesis vessel

-

Shaker or automated peptide synthesizer

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-protected amino acid (e.g., this compound) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours with agitation. Monitor the reaction completion using a Kaiser test.

-

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.

-

Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: Once the peptide chain is fully assembled, perform a final Fmoc deprotection.

-

Cleavage and Deprotection of Side Chains: Wash the peptide-resin with DCM and dry it. Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove any side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow: Solid-Phase Peptide Synthesis

Caption: A generalized workflow for Fmoc solid-phase peptide synthesis (SPPS).

The αvβ3 Integrin Signaling Pathway in Angiogenesis

The binding of RGD-containing ligands, synthesized using building blocks like this compound, to αvβ3 integrin on endothelial cells triggers a cascade of intracellular signaling events that are crucial for angiogenesis. This pathway promotes endothelial cell survival, proliferation, and migration.

Upon ligand binding, αvβ3 integrin clusters and activates focal adhesion kinase (FAK) and Src family kinases. This leads to the activation of downstream signaling pathways, including the Ras/MAP kinase pathway, which promotes cell proliferation and differentiation.[8] Furthermore, αvβ3 integrin signaling is essential for the survival of angiogenic endothelial cells, and its inhibition can induce apoptosis (programmed cell death) in these cells.[8]

Caption: Simplified αvβ3 integrin signaling pathway in angiogenesis.

By designing potent and selective ligands for αvβ3 integrin using advanced building blocks such as this compound, researchers can effectively modulate this signaling pathway, offering promising avenues for the development of novel anti-cancer and anti-angiogenic drugs.

References

- 1. 942153-03-9 CAS Manufactory [chemicalbook.com]

- 2. 942153-03-9 this compound [chemsigma.com]

- 3. This compound, CasNo.942153-03-9 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 4. This compound | 942153-03-9 [chemicalbook.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Modified RGD-Based Peptides and Their in vitro Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of αv integrins during angiogenesis: insights into potential mechanisms of action and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Purification of 4-Fmoc-3(R)-morpholinecarboxylic Acid

This technical guide provides an in-depth overview of the synthesis and purification of 4-Fmoc-3(R)-morpholinecarboxylic acid, a valuable building block for researchers, scientists, and professionals in drug development and peptide chemistry.

Synthesis of this compound

A well-established enantioselective synthesis of this compound has been reported, commencing from readily available starting materials.[1] The synthetic pathway involves a five-step sequence, which is outlined below.

Synthesis Workflow

Caption: Five-step synthesis of this compound.

Experimental Protocols

Step 1: Reductive Amination to form Methyl (R)-2-((2,2-dimethoxyethyl)amino)-3-hydroxypropanoate

To a solution of L-serine methyl ester hydrochloride (1.0 eq) in methanol, triethylamine (1.1 eq) is added, and the mixture is stirred for 30 minutes at room temperature. Dimethoxyacetaldehyde (1.2 eq) is then added, followed by sodium cyanoborohydride (1.5 eq) in portions. The reaction is stirred overnight at room temperature. The solvent is evaporated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is used in the next step without further purification.

Step 2: Intramolecular Cyclization to form Methyl (3R)-5,6-dihydro-2H-morpholine-3-carboxylate

The crude product from the previous step is dissolved in a solution of 1 M HCl in methanol and stirred at room temperature for 24 hours. The reaction mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 3: Hydrogenation to form Methyl (3R)-morpholine-3-carboxylate

The product from the previous step is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature overnight. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the product.

Step 4: Ester Hydrolysis to form (3R)-Morpholinecarboxylic acid

The methyl ester from the hydrogenation step is dissolved in a mixture of methanol and water, and lithium hydroxide monohydrate (2.0 eq) is added. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous solution is acidified to pH 3-4 with 1 M HCl. The aqueous layer is then washed with diethyl ether and the solvent is evaporated to dryness to give the crude amino acid.

Step 5: Fmoc Protection to form this compound

The crude (3R)-morpholinecarboxylic acid is dissolved in a 10% aqueous solution of sodium carbonate. A solution of Fmoc-Cl (1.1 eq) in dioxane is added dropwise at 0 °C. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight. The mixture is then diluted with water and washed with diethyl ether. The aqueous layer is acidified to pH 2-3 with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product.

Quantitative Data Summary

| Step | Product | Starting Materials | Key Reagents | Solvent | Yield (%) |

| 1 | Methyl (R)-2-((2,2-dimethoxyethyl)amino)-3-hydroxypropanoate | L-Serine methyl ester hydrochloride, Dimethoxyacetaldehyde | Sodium cyanoborohydride, Triethylamine | Methanol | ~85 |

| 2 | Methyl (3R)-5,6-dihydro-2H-morpholine-3-carboxylate | Methyl (R)-2-((2,2-dimethoxyethyl)amino)-3-hydroxypropanoate | 1 M HCl | Methanol | ~70 |

| 3 | Methyl (3R)-morpholine-3-carboxylate | Methyl (3R)-5,6-dihydro-2H-morpholine-3-carboxylate | 10% Pd/C, H₂ | Methanol | >95 |

| 4 | (3R)-Morpholinecarboxylic acid | Methyl (3R)-morpholine-3-carboxylate | Lithium hydroxide monohydrate | Methanol/Water | ~90 |

| 5 | This compound | (3R)-Morpholinecarboxylic acid | Fmoc-Cl, Sodium carbonate | Dioxane/Water | ~80 |

Purification of this compound

Purification of the final product is crucial to ensure high purity for subsequent applications, particularly in peptide synthesis. The two primary methods for purification are recrystallization and High-Performance Liquid Chromatography (HPLC).

Purification Workflow

Caption: Purification flowchart for this compound.

Recrystallization Protocol

Solvent Selection: A common solvent system for the recrystallization of Fmoc-protected amino acids is a mixture of a good solvent and a poor solvent. For this compound, suitable systems include ethyl acetate/hexane or dichloromethane/heptane.

Procedure:

-

Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., ethyl acetate or dichloromethane) with gentle heating.

-

Once fully dissolved, slowly add the "poor" solvent (e.g., hexane or heptane) dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) or freezer (-20 °C) to facilitate complete crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Quantitative Data for Recrystallization

| Solvent System | Typical Recovery (%) | Purity (by HPLC) |

| Ethyl Acetate / Hexane | 80-90 | >98% |

| Dichloromethane / Heptane | 75-85 | >98% |

Preparative HPLC Purification Protocol

For achieving very high purity (>99.5%), preparative reversed-phase HPLC is the method of choice.

Instrumentation and Columns: A preparative HPLC system equipped with a UV detector is required. Chiral stationary phases are recommended for ensuring the enantiomeric purity of the final product. Polysaccharide-based columns (e.g., CHIRALPAK® series) or macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC® series) have shown good performance in separating Fmoc-amino acid enantiomers.[2][3][4][5][6] A C18 column can be used for general purification if the enantiomeric purity has been established in a preceding step.

Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).

Procedure:

-

Dissolve the crude or recrystallized product in a minimal amount of the initial mobile phase composition.

-

Inject the solution onto the equilibrated preparative HPLC column.

-

Run a linear gradient of increasing acetonitrile concentration to elute the product.

-

Monitor the elution profile at a suitable wavelength for the Fmoc group (around 265 nm).

-

Collect the fractions containing the pure product.

-

Combine the pure fractions and remove the organic solvent under reduced pressure.

-

Lyophilize the remaining aqueous solution to obtain the final product as a fluffy white solid.

Quantitative Data for Preparative HPLC

| Column Type | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate (mL/min) | Purity (by HPLC) |

| C18 (Preparative) | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 20-80% B over 30 min | 10-20 | >99.5% |

| Chiral Stationary Phase | 0.1% TFA in Water/Acetonitrile | 0.1% TFA in Acetonitrile | Isocratic or shallow gradient | 5-15 | >99.8% (enantiomeric excess) |

References

- 1. Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. phenomenex.com [phenomenex.com]

- 3. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Fmoc-3(R)-morpholinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Fmoc-3(R)-morpholinecarboxylic acid, a key building block in peptide synthesis and drug discovery. Due to the limited availability of specific quantitative data in public literature, this guide also furnishes detailed experimental protocols for determining these critical parameters in a laboratory setting.

Introduction to this compound

This compound is a synthetic amino acid derivative featuring a morpholine core and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom. The Fmoc group is an essential component in modern solid-phase peptide synthesis (SPPS) due to its characteristic stability in acidic conditions and its ready cleavage under mild basic conditions.[1] This orthogonality allows for the selective deprotection of the N-terminal amine while side-chain protecting groups (often acid-labile) remain intact.[2] Understanding the solubility and stability of this building block is paramount for optimizing reaction conditions, ensuring high coupling efficiency, and minimizing impurities in peptide synthesis.

Solubility Profile

The solubility of Fmoc-protected amino acids is a critical factor in peptide synthesis, directly influencing the efficiency of coupling reactions.[3] Poor solubility can lead to challenges in reagent preparation and delivery, potentially causing incomplete reactions and the formation of deletion sequences in the target peptide.

Qualitative Solubility of this compound:

Publicly available data indicates that this compound is sparingly soluble in the following solvents:

-

Chloroform

-

Dimethyl sulfoxide (DMSO)

-

Methanol

General Solubility of Fmoc-Amino Acids in Common Solvents:

The solubility of Fmoc-amino acids is largely dictated by the polarity of the solvent and the nature of the amino acid side chain.[3] The bulky, hydrophobic Fmoc group generally limits solubility in aqueous solutions.[3] The following table summarizes the general solubility of Fmoc-amino acids in solvents commonly used in peptide synthesis.[3][4][5]

| Solvent | General Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Good to Excellent | The most frequently used solvent for SPPS. However, it can degrade to dimethylamine, which may lead to premature Fmoc group removal.[3][5] |

| N-Methyl-2-pyrrolidone (NMP) | Good to Excellent | An alternative to DMF, sometimes offering better solvation for hydrophobic sequences. Some Fmoc-amino acids may exhibit increased decomposition in NMP over time compared to DMF.[5][6] |

| Dichloromethane (DCM) | Limited | Generally a poor solvent for Fmoc-amino acids and is more often used for washing steps.[3][4] |

| Tetrahydrofuran (THF) | Moderate | Can be used, sometimes in mixtures, but is generally less effective than DMF or NMP.[3] |

| Water | Sparingly Soluble | The hydrophobicity of the Fmoc group significantly restricts solubility in aqueous solutions.[3] |

Stability Profile

The stability of this compound is primarily governed by the lability of the Fmoc protecting group. The Fmoc group is cleaved via a β-elimination mechanism in the presence of a base.[1]

General Stability of the Fmoc Protecting Group:

The following table outlines the stability of the Fmoc group under various conditions.[1][7][8][9]

| Condition | Stability | Notes |

| Acidic Conditions (e.g., TFA) | Stable | The Fmoc group is resistant to the acidic conditions used to cleave many side-chain protecting groups and for the final cleavage of the peptide from the resin.[7][8] |

| Basic Conditions (Primary and Secondary Amines) | Labile | Rapidly cleaved by secondary amines like piperidine (e.g., 20% in DMF) and primary amines. This is the basis for its use as a temporary protecting group in SPPS.[7][9] |

| Basic Conditions (Tertiary Amines) | Relatively Stable | Cleavage is significantly slower with tertiary amines such as diisopropylethylamine (DIPEA).[9] |

| Hydrogenolysis | Labile | The Fmoc group is generally not compatible with catalytic hydrogenation conditions (e.g., H₂/Pd). |

Experimental Protocols

The following sections provide detailed methodologies for the quantitative determination of solubility and stability of this compound.

This protocol describes a method to determine the equilibrium solubility of the target compound in various solvents.[3]

Materials:

-

This compound

-

Selected solvents for analysis (e.g., DMF, NMP, DCM, THF, Acetonitrile, Water)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[3]

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at a high speed to pellet the undissolved solid.[3]

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.[3]

-

-

HPLC Analysis:

-

Inject the diluted sample into the HPLC system.

-

Use a reverse-phase C18 column.

-

Employ a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

-

Detect the compound by UV absorbance at approximately 266 nm, which is characteristic of the Fmoc group.[8]

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent.

-

This protocol outlines a method for evaluating the stability of this compound under various stress conditions.[10][11][12]

Materials:

-

This compound

-

Buffers of various pH values (e.g., pH 3, 5, 7, 9)

-

Selected solvents

-

Temperature-controlled chambers or water baths

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of this compound in the desired solvents or buffered solutions at a known concentration.

-

-

Stress Conditions:

-

pH Stability: Incubate the solutions at different pH values (e.g., 3, 5, 7, 9) at a constant temperature.

-

Thermal Stability: Expose the solutions to various temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in a stable solvent (e.g., acetonitrile).

-

Solvent Stability: Incubate the compound in different solvents of interest at a constant temperature.

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.

-

If necessary, quench any reaction and dilute the sample to a suitable concentration for HPLC analysis.

-

-

HPLC Analysis:

-

Analyze the samples using a stability-indicating HPLC method capable of separating the intact compound from any potential degradation products.[13] The method described in section 4.1 can be adapted for this purpose.

-

Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

-

-

Data Analysis:

-

Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).

-

Plot the percentage of the remaining compound against time to determine the degradation kinetics under each stress condition.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility and stability of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. biotage.com [biotage.com]

- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. connectsci.au [connectsci.au]

- 9. researchgate.net [researchgate.net]

- 10. altabrisagroup.com [altabrisagroup.com]

- 11. scispace.com [scispace.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Fmoc-3(R)-morpholinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Fmoc-3(R)-morpholinecarboxylic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the well-established chemical shifts of its constituent structural motifs: the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the morpholinecarboxylic acid core. This guide also outlines a comprehensive experimental protocol for acquiring high-quality NMR data for this and similar molecules.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical structure of this compound contains several distinct proton and carbon environments, which are expected to give rise to a characteristic set of signals in the NMR spectra. The predicted chemical shifts are summarized in the tables below. These values are estimates and may vary depending on the solvent and other experimental conditions.[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Fmoc Aromatic (4H) | 7.70 - 7.90 | d | Protons on the fluorenyl group closest to the carbonyl. |

| Fmoc Aromatic (4H) | 7.25 - 7.45 | m | Remaining aromatic protons on the fluorenyl group. |

| Fmoc CH | 4.40 - 4.60 | t | Methine proton of the fluorenyl group. |

| Fmoc CH₂ | 4.15 - 4.35 | d | Methylene protons of the fluorenyl group. |

| Morpholine H-3 | 4.00 - 4.20 | m | Proton at the stereocenter, adjacent to the carboxylic acid. |

| Morpholine H-2, H-6 | 3.50 - 3.90 | m | Protons adjacent to the oxygen atom. |

| Morpholine H-5 | 2.80 - 3.20 | m | Protons adjacent to the nitrogen atom. |

| Carboxylic Acid OH | 10.0 - 13.0 | br s | Typically a broad singlet, may exchange with D₂O. |

d: doublet, t: triplet, m: multiplet, br s: broad singlet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbons | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid C=O | 170 - 175 | Carbonyl of the carboxylic acid. |

| Fmoc C=O | 155 - 158 | Carbonyl of the Fmoc protecting group. |

| Fmoc Aromatic Quaternary (4C) | 140 - 145 | Non-protonated aromatic carbons of the fluorenyl group. |

| Fmoc Aromatic CH (8C) | 120 - 130 | Protonated aromatic carbons of the fluorenyl group. |

| Morpholine C-2, C-6 | 65 - 70 | Carbons adjacent to the oxygen atom.[2] |

| Fmoc CH | 45 - 50 | Methine carbon of the fluorenyl group. |

| Morpholine C-3 | 50 - 55 | Carbon at the stereocenter, adjacent to the carboxylic acid. |

| Morpholine C-5 | 42 - 47 | Carbons adjacent to the nitrogen atom.[2] |

Experimental Protocols

To obtain high-resolution ¹H and ¹³C NMR spectra, the following experimental protocol is recommended.

Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[2]

-

Solvent Selection: Choose a suitable deuterated solvent such as Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD). The choice of solvent can affect the chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[2] Gentle vortexing or sonication can aid in dissolution.

-

Transfer: Using a Pasteur pipette, transfer the clear solution to a standard 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added (δ = 0.00 ppm).

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-3 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.[2]

-

Referencing: Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS).

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships within the molecule.

Caption: Experimental workflow for NMR analysis.

Caption: Correlation of structure and NMR data.

Note: The image in the second diagram is a placeholder. A detailed structural image with atom numbering would be used here to correlate with the NMR data tables.

References

In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Fmoc-3(R)-morpholinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Fmoc-3(R)-morpholinecarboxylic acid, a key building block in peptide synthesis and drug discovery. This document outlines detailed experimental protocols, predicted fragmentation patterns, and quantitative data to facilitate its characterization and quality control.

Introduction

This compound is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS) and the development of novel therapeutics. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group offers stability during synthesis and is readily removed under mild basic conditions. Accurate mass spectrometric analysis is crucial to verify the identity, purity, and structural integrity of this compound and any subsequent peptides or molecules into which it is incorporated. This guide details the expected behavior of this compound under typical electrospray ionization (ESI) mass spectrometry conditions.

Physicochemical Properties and Predicted Mass Data

The fundamental properties of this compound are essential for interpreting mass spectrometry data.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₉NO₅ | [1][2][3][4] |

| Molecular Weight | 353.37 g/mol | [1][2][3][4] |

| CAS Number | 942153-03-9 | [1][2][4] |

| Monoisotopic Mass | 353.1263 u | |

| Predicted [M+H]⁺ | 354.1336 m/z | |

| Predicted [M+Na]⁺ | 376.1156 m/z | |

| Predicted [M-H]⁻ | 352.1192 m/z |

Experimental Protocols

The following protocols provide a general framework for the analysis of this compound by liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra.

-

Dissolution: Dissolve the solid this compound in a suitable organic solvent such as acetonitrile (ACN) or methanol (MeOH) to create a stock solution of approximately 1 mg/mL.

-

Dilution: Dilute the stock solution with a mixture of water and organic solvent (e.g., 50:50 ACN:Water) containing a small amount of acidifier like 0.1% formic acid (for positive ion mode) or base like 0.1% ammonium hydroxide (for negative ion mode) to a final concentration of 1-10 µg/mL.

-

Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a standard reversed-phase LC-MS method suitable for this compound.

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: An electrospray ionization (ESI) equipped mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

-

Column: A reversed-phase C18 column (e.g., 2.1 mm ID x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate. The exact gradient should be optimized for the specific instrument and sample complexity.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

MS Ionization Mode: ESI positive and/or negative.

-

Scan Range: 100 - 1000 m/z.

-

Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be used to obtain a comprehensive fragmentation spectrum.

Mass Spectrometry Data and Fragmentation Analysis

Under Collision-Induced Dissociation (CID), the protonated molecule [M+H]⁺ of this compound is expected to undergo characteristic fragmentation. The primary fragmentation sites are the labile Fmoc group and the morpholine ring structure.

Predicted Quantitative Data

The following table summarizes the predicted m/z values for the parent ion and key fragment ions of this compound in positive ion mode.

| Ion Description | Predicted m/z | Fragmentation Pathway |

| [M+H]⁺ | 354.13 | Protonated parent molecule |

| [M+H - H₂O]⁺ | 336.12 | Loss of water from the carboxylic acid |

| [M+H - CO₂]⁺ | 310.14 | Loss of carbon dioxide from the carboxylic acid |

| [Fluorenylmethyl cation]⁺ | 179.08 | Cleavage of the Fmoc group |

| [M+H - Fmoc]⁺ | 132.06 | Loss of the Fmoc group (222.07 u) |

| [Morpholine ring fragment]⁺ | 86.06 | Cleavage within the morpholine ring |

Visualizing the Workflow and Fragmentation

The following diagrams illustrate the general experimental workflow and the predicted fragmentation pathway.

Caption: Experimental workflow for LC-MS analysis.

Caption: Predicted fragmentation pathway of [M+H]⁺.

Conclusion

The mass spectrometric analysis of this compound is straightforward using standard LC-MS protocols. The molecule is expected to ionize well in both positive and negative ESI modes. The fragmentation is predicted to be dominated by the characteristic loss of the Fmoc group, resulting in a prominent ion at m/z 179, and the loss of the entire protecting group to yield an ion at m/z 132.[5] Further fragmentation of the morpholine carboxylic acid portion can provide additional structural confirmation. The methodologies and data presented in this guide serve as a valuable resource for the routine analysis and quality control of this important synthetic building block.

References

Commercial suppliers of 4-Fmoc-3(R)-morpholinecarboxylic acid.

A Comprehensive Technical Guide to 4-Fmoc-3(R)-morpholinecarboxylic Acid for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of this compound, a key building block in modern peptidomimetic and drug discovery research. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this unique amino acid analogue. This document outlines its commercial availability, key chemical properties, and a detailed protocol for its application in solid-phase peptide synthesis (SPPS).

Introduction

This compound is a heterocyclic, non-proteinogenic amino acid that is N-terminally protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The morpholine scaffold introduces conformational constraints into peptide chains, making it a valuable tool for designing peptides and peptidomimetics with enhanced stability, receptor affinity, and specific secondary structures. Its applications are prominent in the development of novel therapeutic agents and probes for studying biological systems.[1]

Commercial Availability and Properties

A variety of chemical suppliers offer this compound, with purities and quantities suitable for research and development purposes. The table below summarizes the offerings from several key suppliers.

Table 1: Commercial Suppliers and Product Specifications

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| LGC Standards | TRC-F648480 | Not specified | Not specified | 942153-03-9 | C₂₀H₁₉NO₅ | 353.37 |

| Chem-Impex | 06437 | ≥ 99% (Chiral HPLC, HPLC) | 25 mg, 100 mg, 250 mg, 1 g, 5 g | 281655-37-6 (for S-enantiomer) | C₂₀H₁₉NO₅ | 353.37 |

| Molbase | MFCD01860732 | 96% - 99% | 500 mg, 1 kg, 2 g | 942153-03-9 | C₂₀H₁₉NO₅ | 353.37 |

| TCI Chemicals | F1050 | >97.0% (HPLC) | 200 mg | 204320-51-4 | C₂₀H₁₉NO₅ | 353.37 |

| Pharmaffiliates | Not specified | Not specified | Not specified | 942153-03-9 | C₂₀H₁₉NO₅ | 353.37 |

| AChemBlock | Not specified | 95% | Not specified | 204320-51-4 | C₂₀H₁₉NO₅ | 353.37 |

Note: Data is compiled from publicly available information on supplier websites and may be subject to change. It is recommended to consult the respective supplier for the most current data.

Experimental Protocol: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis. The procedure assumes a starting resin with a pre-loaded amino acid or a suitable linker for the attachment of the first amino acid.

Materials and Reagents

-

This compound

-

SPPS resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF for Fmoc deprotection

-

Coupling reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

-

Washing solvents: DMF, DCM, Methanol

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Peptide synthesis vessel

-

Shaker or bubbler for agitation

Step-by-Step Procedure

-

Resin Swelling:

-

Place the desired amount of resin in the synthesis vessel.

-

Add DMF to the resin and allow it to swell for at least 30-60 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove all traces of piperidine.

-

-

Coupling of this compound:

-

In a separate vial, dissolve 2-4 equivalents of this compound and 2-4 equivalents of the coupling reagent (HBTU or HATU) in DMF.

-

Add 4-8 equivalents of DIPEA to the activation mixture and let it stand for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-4 hours at room temperature. The coupling time may need to be optimized.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative test (yellow beads) indicates a complete reaction.

-

If the coupling is incomplete, the step can be repeated.

-

-

Washing:

-

After successful coupling, drain the reaction mixture.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

-

-

Peptide Elongation:

-

Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

-

-

Final Fmoc Deprotection:

-

After the final coupling step, perform the Fmoc deprotection as described in step 2.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin.

-

Agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

Visualization of the Synthetic Workflow

The following diagrams illustrate the key processes involved in utilizing this compound in SPPS.

Caption: Workflow for Solid-Phase Peptide Synthesis.

References

Introduction to Fmoc-protected amino acids for peptide synthesis.

An In-depth Technical Guide to Fmoc-Protected Amino Acids for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern synthetic peptide chemistry, particularly in the context of solid-phase peptide synthesis (SPPS).[1] Its widespread adoption is a testament to the mild, efficient, and versatile nature of the chemistry it enables.[2] The Fmoc group's unique base-lability, coupled with the acid-lability of common side-chain protecting groups, forms the basis of the elegant "orthogonal" protection strategy.[1] This strategy allows for the selective removal of the temporary Nα-Fmoc group at each cycle of peptide chain elongation without affecting the permanent side-chain protectors, which are only removed at the final stage.[1] This approach has facilitated the routine synthesis of complex and long peptides, driving significant advancements in biochemistry, drug discovery, and materials science.[1][3]

This technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, detailed experimental protocols, quantitative data for key synthetic steps, and a discussion of common challenges and solutions in Fmoc-based SPPS.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group is rooted in its distinct chemical properties, which are ideally suited for the iterative nature of SPPS.

Base Lability and Acid Stability

The defining characteristic of the Fmoc group is its stability in acidic conditions and its susceptibility to cleavage under mild basic conditions.[1] This is in direct contrast to the tert-Butyloxycarbonyl (Boc) protecting group, which is removed with acid.[4] The Fmoc group is typically removed by a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6] This differential lability is the foundation of the orthogonal protection scheme in SPPS.[1]

Mechanism of Fmoc Protection

The Fmoc group is introduced to the α-amino group of an amino acid to prevent it from forming unwanted peptide bonds with itself during the synthesis process.[3] This is typically achieved by reacting the amino acid with a reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[5][7] Fmoc-OSu is generally preferred due to its greater stability and a lower tendency to cause side reactions.[5][7]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a critical step in each cycle of peptide elongation. The process occurs via a β-elimination mechanism initiated by a base.[2]

-

Proton Abstraction : A base, typically piperidine, abstracts the relatively acidic proton from the C9 position of the fluorenyl ring system.[5][8]

-

β-Elimination : This abstraction leads to the formation of a carbanion intermediate, which is stabilized by the aromatic fluorenyl system. The intermediate then undergoes rapid elimination, releasing the highly reactive electrophile, dibenzofulvene (DBF), and the free amine of the peptide chain as an unstable carbamic acid, which quickly decarboxylates.[2][8]

-

DBF Scavenging : The liberated dibenzofulvene (DBF) is a reactive species that can undergo side reactions, including irreversibly adding to the newly deprotected N-terminal amine.[9] To prevent this, an excess of a secondary amine like piperidine is used, which acts as a scavenger by reacting with the DBF to form a stable adduct that is easily washed away.[8][10]

Figure 1: Mechanism of Fmoc deprotection by a secondary amine base like piperidine.

The Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-based SPPS is a cyclical process where amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[11][12] Each cycle consists of four main steps: deprotection, washing, coupling, and another washing step.[12]

Figure 2: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The orthogonality of the protection scheme is central to the success of this cycle. The mild basic conditions for Fmoc removal leave the acid-labile side-chain protecting groups and the resin linker intact until the very end of the synthesis.

Figure 3: Logical diagram of the orthogonal protection strategy in Fmoc-SPPS.

Quantitative Data in Fmoc-SPPS

The efficiency and success of peptide synthesis are highly dependent on the reagents and conditions chosen.

Table 1: Physicochemical Properties of Standard Amino Acids

This table provides essential data for the 20 proteinogenic amino acids.

| Amino Acid | 3-Letter Code | 1-Letter Code | Molecular Weight (Da) | Residue Weight (Da) |

| Alanine | Ala | A | 89.09 | 71.08 |

| Arginine | Arg | R | 174.20 | 156.19 |

| Asparagine | Asn | N | 132.12 | 114.11 |

| Aspartic Acid | Asp | D | 133.10 | 115.09 |

| Cysteine | Cys | C | 121.16 | 103.15 |

| Glutamine | Gln | Q | 146.15 | 128.13 |

| Glutamic Acid | Glu | E | 147.13 | 129.12 |

| Glycine | Gly | G | 75.07 | 57.05 |

| Histidine | His | H | 155.16 | 137.14 |

| Isoleucine | Ile | I | 131.18 | 113.16 |

| Leucine | Leu | L | 131.18 | 113.16 |

| Lysine | Lys | K | 146.19 | 128.18 |

| Methionine | Met | M | 149.21 | 131.20 |

| Phenylalanine | Phe | F | 165.19 | 147.18 |

| Proline | Pro | P | 115.13 | 97.12 |

| Serine | Ser | S | 105.09 | 87.08 |

| Threonine | Thr | T | 119.12 | 101.11 |

| Tryptophan | Trp | W | 204.23 | 186.21 |

| Tyrosine | Tyr | Y | 181.19 | 163.18 |

| Valine | Val | V | 117.15 | 99.13 |

| Data sourced from multiple biochemical references.[13][14][15] |

Table 2: Comparative Performance of Common Coupling Reagents

The choice of coupling reagent is critical for ensuring efficient peptide bond formation while minimizing side reactions, especially racemization.

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |

| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |

| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | >90 | Low to Moderate |

| DIC/OxymaPure® | Carbodiimide/Additive | 30-120 minutes | >98 | >95 | Low |

| Data compiled from various sources.[16][17] Aminium/uronium salts like HATU and HCTU are highly reactive and efficient, leading to shorter coupling times and high yields.[16] Phosphonium salts like PyBOP also offer high efficiency with low racemization.[16] Carbodiimide-based methods, especially when paired with additives like OxymaPure®, are cost-effective and can provide excellent results.[16] |

Table 3: Common Fmoc Deprotection Conditions

| Reagent | Typical Concentration | Typical Time | Notes |

| Piperidine | 20% (v/v) in DMF | 2 x 5-10 min | The most common and standard reagent.[2] |

| Piperidine | 50% (v/v) in DMF | 2 x 2-5 min | Faster deprotection, may increase risk of side reactions. |

| DBU | 2% DBU / 2% Piperidine in DMF | 2 x 2-5 min | DBU is a stronger, non-nucleophilic base; piperidine is added as a scavenger.[18] Useful for difficult sequences prone to aggregation.[18] |

| Data compiled from various sources.[2][6][19] |

Experimental Protocols

The following sections provide standardized methodologies for the key steps in Fmoc-SPPS.

Protocol 1: Synthesis of Fmoc-Protected Amino Acids (General Procedure)

Objective: To protect the α-amino group of a free amino acid with an Fmoc group.

Materials:

-

Amino Acid

-

Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate)

-

Sodium Bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Diethyl ether

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

Dissolve the amino acid in a 10% solution of sodium bicarbonate in water.

-

In a separate flask, dissolve Fmoc-OSu (1.0-1.1 equivalents) in dioxane.

-

Add the Fmoc-OSu solution dropwise to the amino acid solution while stirring vigorously at room temperature.

-

Allow the reaction to stir for several hours or overnight.[5]

-

Dilute the reaction mixture with water and perform a wash with diethyl ether to remove any unreacted Fmoc-OSu.[5]

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute HCl. The Fmoc-amino acid will precipitate.

-

Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

Protocol 2: Automated/Manual Fmoc-SPPS Cycle

Objective: To sequentially add Fmoc-protected amino acids to a resin-bound peptide chain.

Materials:

-

Fmoc-amino acid pre-loaded resin (e.g., Wang, Rink Amide)

-

Fmoc-protected amino acids

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Coupling reagent (e.g., HCTU)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)

-

Reaction vessel with filtration capability

Procedure:

-

Resin Swelling: Place the resin in the reaction vessel. Add DMF and allow the resin to swell for 30-60 minutes with gentle agitation.[5] Drain the DMF.

-

Fmoc Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin. Agitate for 3 minutes, then drain. Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.[5] Drain the solution.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the DBF-piperidine adduct.[5]

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, ~2.9 equivalents) in DMF.[16]

-

Add the base (e.g., DIPEA, ~6 equivalents) to the mixture to begin activation.[16]

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature.[2] The completion of the reaction can be monitored (e.g., using a Kaiser test).

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times).

-

Repeat: Return to Step 2 to begin the cycle for the next amino acid in the sequence.

Protocol 3: Peptide Cleavage and Side-Chain Deprotection

Objective: To cleave the completed peptide from the solid support and simultaneously remove all acid-labile side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Cleavage Cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simpler cocktail like 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS). The choice depends on the amino acids in the sequence (e.g., Arg, Trp, Cys, Met require specific scavengers).

-

Cold diethyl ether

-

Centrifuge tubes

Procedure:

-

Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.[2]

-

Place the dried resin in a suitable reaction vessel in a fume hood.

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[2]

-

Agitate the mixture at room temperature for 2-4 hours.[2]

-

Filter the resin and collect the filtrate, which contains the cleaved peptide. Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

In a centrifuge tube, add the TFA filtrate dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.[2]

-

Centrifuge the mixture to pellet the peptide. Decant the ether.

-

Wash the peptide pellet with cold diethyl ether 2-3 more times to remove scavengers.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (typically by HPLC).

Protocol 4: UV-Monitoring of Fmoc Deprotection

Objective: To quantify the amount of Fmoc group cleaved, which can be used to confirm deprotection completion and calculate the initial loading of the resin.

Materials:

-

Filtrate from the Fmoc deprotection step

-

Volumetric flask

-

Solvent for dilution (e.g., DMF)

-

UV-Vis Spectrophotometer

Procedure:

-

Collect all the filtrate from a single deprotection step (e.g., from Step 2 of Protocol 2) into a volumetric flask of a known volume (e.g., 25 mL or 50 mL).

-

Dilute the solution to the mark with a suitable solvent like DMF.

-

Measure the absorbance of the solution at 301 nm, the characteristic absorbance maximum for the DBF-piperidine adduct.[2]

-

The concentration, and thus the molar amount of Fmoc group cleaved, can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for the DBF-piperidine adduct at 301 nm in DMF is approximately 7800 M⁻¹cm⁻¹.

Conclusion

Fmoc-protected amino acids are indispensable tools in the field of peptide synthesis. The robustness of the Fmoc/tBu orthogonal strategy, combined with a wide array of efficient coupling reagents and automated synthesizers, has made the production of high-purity peptides a routine and accessible process.[3] A thorough understanding of the underlying chemistry, quantitative parameters, and established protocols, as detailed in this guide, is essential for researchers, scientists, and drug development professionals to successfully synthesize target peptides and troubleshoot the challenges that may arise. This foundational knowledge empowers users to optimize syntheses, improve yields, and ultimately accelerate research and development in the ever-expanding world of peptide science.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. benchchem.com [benchchem.com]

- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. peptide.com [peptide.com]

- 9. chempep.com [chempep.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. bachem.com [bachem.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Amino Acid Physical Properties | Thermo Fisher Scientific - US [thermofisher.com]

- 15. IMGT Education [imgt.org]

- 16. benchchem.com [benchchem.com]

- 17. bachem.com [bachem.com]

- 18. peptide.com [peptide.com]

- 19. genscript.com [genscript.com]

Methodological & Application

Application Notes and Protocols for the Incorporation of 4-Fmoc-3(R)-morpholinecarboxylic Acid into Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in drug discovery and development, enabling the modulation of pharmacological properties such as potency, selectivity, and metabolic stability. 4-Fmoc-3(R)-morpholinecarboxylic acid is a unique building block that introduces a morpholine scaffold into the peptide backbone. This modification can impart favorable physicochemical properties, including enhanced solubility and improved enzymatic resistance, making it a valuable tool for the design of novel peptide-based therapeutics.[1]

These application notes provide a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of peptides containing this compound using the widely adopted Fmoc/tBu strategy.[2][3][4]

Application Notes

The morpholine ring of this compound can be envisioned as a constrained analogue of various natural amino acid side chains, potentially leading to peptides with well-defined secondary structures. The presence of the morpholine oxygen atom may also allow for additional hydrogen bonding interactions, which could enhance binding affinity to biological targets.

Key Applications:

-

Drug Design and Development: The incorporation of this building block can lead to peptides with improved pharmacokinetic profiles, such as increased resistance to proteolytic degradation and enhanced cell permeability.[1]

-

Peptidomimetic Research: The constrained nature of the morpholine ring can be exploited to probe the conformational requirements of peptide-receptor interactions.

-

Bioconjugation: The unique chemical properties of the morpholine moiety can be utilized for the site-specific modification of peptides.[1]

Experimental Protocols

This section outlines the detailed methodology for the incorporation of this compound into a peptide sequence via manual Fmoc-SPPS.

Materials and Reagents

-

This compound

-

Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-protected amino acids

-

Coupling Reagents:

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

-

Deprotection Reagent: 20% piperidine in N,N-dimethylformamide (DMF)

-

Solvents:

-

N,N-dimethylformamide (DMF) (peptide synthesis grade)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Diethyl ether (Et2O)

-

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O

-

Other Reagents:

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN) (HPLC grade)

-

Trifluoroacetic acid (TFA) (HPLC grade)

-

Equipment

-

Manual solid-phase peptide synthesis vessel

-

Shaker or rocker

-

Syringe for solvent and reagent delivery

-

Vacuum manifold for washing

-

Lyophilizer

-

High-Performance Liquid Chromatography (HPLC) system for purification and analysis

-

Mass Spectrometer (MS) for characterization

Detailed Synthesis Protocol

The following protocol describes a standard synthesis cycle for incorporating an amino acid, including this compound.

Workflow for Solid-Phase Peptide Synthesis

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Step 1: Resin Swelling

-

Place the desired amount of resin in the synthesis vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

Step 2: Fmoc Deprotection

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Repeat the piperidine treatment for another 15 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times).

Step 3: Coupling of this compound

This protocol uses DIC/Oxyma as the coupling reagents. Other reagents like HATU or PyBOP can also be used and may be beneficial for this sterically hindered amino acid.

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours. A longer coupling time is recommended due to the potential steric hindrance of the morpholine ring.

-

To monitor the reaction completion, a Kaiser test can be performed. If the test is positive (blue beads), the coupling should be repeated.

Step 4: Washing

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times).

Step 5: Capping (Optional but Recommended)

To block any unreacted amino groups, a capping step can be performed.

-

Prepare a capping solution (e.g., 5% acetic anhydride, 6% 2,6-lutidine in DMF).

-

Add the capping solution to the resin and agitate for 15 minutes.

-

Drain and wash the resin with DMF (3-5 times).

Step 6: Chain Elongation

Repeat steps 2-4 (or 2-5 if capping) for each subsequent amino acid in the peptide sequence.

Step 7: Final Deprotection and Cleavage

-

After the final coupling, perform a final Fmoc deprotection (Step 2).

-

Wash the resin with DMF, followed by DCM, and finally MeOH.

-

Dry the resin under vacuum.

-

Add the cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

Step 8: Peptide Precipitation and Purification

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet.

-

Purify the peptide using preparative reverse-phase HPLC.

-

Characterize the purified peptide by mass spectrometry.

Data Presentation

The following tables are provided as templates for summarizing the quantitative data from the synthesis and characterization of peptides containing this compound.

Table 1: Summary of Peptide Synthesis

| Parameter | Value |

| Peptide Sequence | |

| Resin Type | |

| Resin Substitution | (mmol/g) |

| Synthesis Scale | (mmol) |

| Coupling Reagents | |

| Cleavage Cocktail | |

| Crude Peptide Yield | (mg) |

| Purity of Crude Peptide | (%) |

| Purified Peptide Yield | (mg) |

| Overall Yield | (%) |

Table 2: HPLC and Mass Spectrometry Data

| Parameter | Value |

| HPLC Analysis | |

| Column | |

| Mobile Phase A | |

| Mobile Phase B | |

| Gradient | |

| Flow Rate | (mL/min) |

| Detection Wavelength | (nm) |

| Retention Time | (min) |

| Purity | (%) |

| Mass Spectrometry | |

| Ionization Mode | |

| Calculated Mass (M+H)+ | (Da) |

| Observed Mass (M+H)+ | (Da) |

Visualization of Key Structures

Chemical Structure of this compound

Caption: Structure of this compound.

Fmoc Deprotection Mechanism

Caption: Mechanism of Fmoc deprotection using piperidine.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Coupling | Steric hindrance of this compound. | Extend coupling time to 4-6 hours. Use a more potent coupling reagent like HATU or PyBOP. Perform a double coupling. |

| Low Crude Yield | Inefficient cleavage. | Ensure complete dryness of the resin before cleavage. Extend cleavage time to 4 hours. |

| Side Product Formation | Incomplete Fmoc deprotection. | Ensure fresh 20% piperidine solution is used. Extend the second deprotection step to 20 minutes. |

| Difficulty in Purification | Aggregation of the peptide. | Modify HPLC gradient. Add a small amount of formic acid to the mobile phase. |

By following these detailed protocols and application notes, researchers can successfully incorporate this compound into their peptide sequences, opening up new avenues for the development of innovative peptide-based therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using 4-Fmoc-3(R)-morpholinecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the incorporation of the unnatural amino acid, 4-Fmoc-3(R)-morpholinecarboxylic acid, into synthetic peptides using manual Solid-Phase Peptide Synthesis (SPPS). This building block is valuable for creating peptidomimetics with modified backbone structures, potentially leading to enhanced stability, conformational rigidity, and novel biological activities.

Introduction

The incorporation of non-proteinogenic amino acids into peptides is a key strategy in modern drug discovery and chemical biology. This compound, a cyclic secondary amino acid, offers a unique scaffold to introduce conformational constraints and alter the hydrogen bonding patterns of the peptide backbone. Its use in SPPS has been demonstrated to be compatible with standard Fmoc/tBu chemistry, although with some modifications to standard protocols to ensure efficient incorporation. This document outlines the synthesis of a model tripeptide, Fmoc-Phe-Morph(3R)-Leu-NH₂, on a Rink Amide resin to illustrate the procedure.

Data Presentation

The following tables summarize the key quantitative parameters for the manual solid-phase synthesis of the model tripeptide.

Table 1: Reagents for Peptide Synthesis

| Reagent | Abbreviation | Supplier | Molarity/Concentration |

| Rink Amide MBHA Resin | - | Various | 0.5 - 0.7 mmol/g |

| This compound | Fmoc-Morph(3R)-OH | Various | - |

| N,N'-Diisopropylcarbodiimide | DIC | Various | 0.5 M in DMF |

| Hydroxybenzotriazole | HOBt | Various | 0.5 M in DMF |

| Piperidine | - | Various | 20% (v/v) in DMF |